Lithium tert-butylcyclopentadienide
Description
Overview of Cyclopentadienyl (B1206354) Ligands in Organometallic Chemistry
The cyclopentadienyl (Cp) ligand, a five-membered aromatic ring, is a fundamental component in organometallic chemistry. rsc.org Since the landmark discovery of ferrocene (B1249389), the first "sandwich" compound containing two Cp ligands bound to an iron atom, the Cp moiety and its derivatives have become ubiquitous. google.com These ligands are prized for their ability to form stable complexes with a vast range of metals across the periodic table. acs.org The delocalized π-electron system of the Cp ring allows it to bind to a metal in various modes, most commonly in a pentahapto (η⁵) fashion, where all five carbon atoms are bonded to the metal. This interaction creates a stable, conical ligand that can effectively stabilize the metal center, acting as a "spectator" ligand that influences the complex's reactivity without typically participating directly in reactions. acs.org The electronic properties of the metal complex can be fine-tuned by modifying the substituents on the Cp ring. ereztech.com
Significance of Sterically Demanding Cyclopentadienyl Systems
While the parent cyclopentadienyl ligand is foundational, the introduction of bulky substituents onto the ring creates sterically demanding ligands that offer significant advantages. nih.gov Substituting hydrogen atoms with large groups, such as the tert-butyl group, dramatically increases the steric bulk around the metal center. This steric hindrance can prevent unwanted side reactions, such as dimerization or polymerization, and can create a specific pocket around the metal's active site, influencing the selectivity of catalytic transformations. researchgate.net For instance, sterically encumbered cyclopentadienyl ligands have been instrumental in stabilizing metals in unusual oxidation states and in the synthesis of unique half-sandwich complexes. rsc.orgresearchgate.net The conformational rigidity imposed by these bulky groups can also be a critical factor in asymmetric catalysis, where precise control over the three-dimensional space around the catalyst's active site is necessary to achieve high enantioselectivity. nih.govresearchgate.net
Role of Organolithium Reagents in Modern Chemical Synthesis
Organolithium reagents are powerful tools in synthetic chemistry, characterized by a highly polar carbon-lithium bond. acs.org This bond imparts significant carbanionic character to the carbon atom, making these compounds exceptionally strong bases and potent nucleophiles. acs.orgresearchgate.net Their high reactivity allows them to participate in a wide array of chemical transformations, including deprotonation, nucleophilic addition to carbonyls, and the formation of new carbon-carbon bonds. rsc.orgamericanelements.com In organometallic synthesis, organolithium compounds are frequently used as transmetalating agents. They facilitate the transfer of an organic group, such as a substituted cyclopentadienyl ligand, to a metal halide, forming a new organometallic complex and a lithium halide salt. This method is a common and effective route for the synthesis of cyclopentadienyl metal complexes. researchgate.net
Contextualizing Lithium tert-Butylcyclopentadienide within Contemporary Research
This compound, with the chemical formula C₉H₁₃Li, serves as a key precursor in the synthesis of organometallic complexes featuring the sterically demanding tert-butylcyclopentadienyl (tBuCp) ligand. ereztech.comamericanelements.com Its utility lies in its ability to introduce this bulky ligand to a metal center via transmetalation. Researchers utilize this reagent to create a variety of metal complexes with tailored properties for applications in catalysis and materials science.
For example, it has been used in the synthesis of complex pentalene (B1231599) structures and in the formation of specific lithium adducts with Lewis bases, which are monomeric in the solid state. researchgate.netrsc.org The sterically encumbered nature of the tBuCp ligand, provided by this compound, has been shown to influence the reactivity and structure of resulting metal complexes, such as those with uranium and various main group metals. rsc.orgacs.org These complexes exhibit unique structural parameters and reactivity patterns directly attributable to the steric bulk of the tert-butyl group.
Table 1: Selected Applications of this compound in the Synthesis of Organometallic Complexes
| Precursor | Reactant Metal Halide (Example) | Resulting Complex Type | Research Focus | Reference |
| This compound | FeCl₂ | Ferrocene Derivatives | Pentalene Synthesis | rsc.org |
| This compound | GaCl₃ | Gallium Halide Complex | Main Group Metal Stabilization | rsc.orgresearchgate.net |
| This compound | UCl₄ | Uranium Bipyridyl Complex | Actinide Chemistry, Reactivity | acs.org |
| This compound | N/A (with Lewis Bases) | Lithium Adducts | Structural Chemistry | researchgate.net |
The data illustrates the role of this compound as a transfer agent for the tBuCp ligand to various metal centers. The resulting complexes are subjects of advanced research, focusing on their unique structures and potential catalytic activities.
Table 2: Structural Data Comparison of Uranium Complexes with and without tert-Butylcyclopentadienyl Ligands
| Complex | U-I Bond Distance (Å) | U-N Bond Distance (Å) | Key Structural Feature | Reference |
| [η⁵-1,2,4-(Me₃C)₃C₅H₂]₂U(I)(bipy) | 3.036(1) | N/A | Steric hindrance from tBuCp ligands | acs.org |
| (η⁵-C₅Me₅)₂U(I)(bipy) | 3.176(5) | N/A | Less steric bulk compared to tBuCp | acs.org |
| [η⁵-1,2,4-(Me₃C)₃C₅H₂]₂U(N=CPh₂)₂ | N/A | 2.214(3), 2.227(3) | Imido complex with bulky Cp ligands | acs.org |
This comparative data highlights how the sterically demanding 1,2,4-tri-tert-butylcyclopentadienyl ligand, synthesized from precursors like this compound, influences the molecular geometry of the final complex, leading to significantly different bond lengths compared to complexes with less bulky ligands like pentamethylcyclopentadienyl (Cp*). This structural control is crucial for tuning the reactivity and catalytic potential of these advanced materials.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;5-tert-butylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13.Li/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXWDGHNZTWBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)[C-]1C=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50356-03-1 | |
| Record name | Lithium tert-butylcyclopentadienide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Lithium Tert Butylcyclopentadienide
Preparation of tert-Butylcyclopentadiene Precursors
The initial step in the synthesis of Lithium tert-butylcyclopentadienide is the formation of its conjugate acid, tert-butylcyclopentadiene. This is typically achieved through the alkylation of cyclopentadiene (B3395910) or its derivatives.
Alkylation Routes for Cyclopentadiene Derivatives
The most direct and widely employed method for synthesizing tert-butylcyclopentadiene is the alkylation of cyclopentadiene. A common approach involves the reaction of cyclopentadiene with a suitable tert-butylating agent, such as tert-butyl bromide. This reaction is often facilitated by a base to deprotonate the cyclopentadiene, forming the cyclopentadienyl (B1206354) anion, which then acts as a nucleophile. Phase-transfer catalysis can be utilized to enhance the reaction efficiency when dealing with immiscible reactants. wikipedia.org
Another strategy involves the reaction of cyclopentadiene or an alkylcyclopentadiene with a primary or secondary alcohol in the presence of a highly alkaline catalyst like sodium hydroxide (B78521) or potassium hydroxide. google.com The reaction of cyclopentadiene with a secondary alcohol can lead to a mixture of mono- and di-alkylated products. google.com
The alkylation process can also be carried out using an alkylating agent under the influence of a weak Lewis base, whose conjugate acid has a pKa ≤ -2.5. google.com Ethers are commonly used as the Lewis base in this context. google.com The starting point for this alkylation is the cyclopentadienyl anion, which is generated by the abstraction of a proton using a Brønsted base such as sodium hydroxide, potassium hydroxide, or n-butyllithium. google.com
| Alkylation Method | Reagents | Catalyst/Conditions | Product(s) |
| Direct Alkylation | Cyclopentadiene, tert-butyl bromide | Phase-transfer catalyst | Di-tert-butylcyclopentadiene wikipedia.org |
| Alcohol-based Alkylation | Cyclopentadiene, secondary alcohol | Highly alkaline catalyst (e.g., NaOH, KOH) | Mixture of mono- and di-alkylated cyclopentadienes google.com |
| Lewis Base-mediated Alkylation | Cyclopentadiene, alkylating agent | Weak Lewis base (e.g., ether), Brønsted base (e.g., n-BuLi) | Alkylated cyclopentadiene google.com |
Alternative Routes to Substituted Cyclopentadienes
Beyond direct alkylation, several alternative strategies exist for the synthesis of substituted cyclopentadienes, which can be adapted to produce the tert-butyl derivative. One such method involves the use of zirconacyclopentadiene intermediates. These can be formed by the reductive coupling of two alkyne molecules with a zirconocene (B1252598) derivative. uq.edu.au The resulting zirconacycle can then react with various electrophiles to yield highly substituted cyclopentadienes. uq.edu.au
Another innovative approach is the gold(I)-catalyzed reaction of ynamides with electron-poor carbenes to form keteniminium intermediates, which subsequently undergo ring-closure to afford cyclopentadienes. uq.edu.au While this method offers a route to a variety of substituted cyclopentadienes, its structural scope may have limitations. uq.edu.au A synthesis of 1,5-di-tert-butyl-1,3-cyclopentadiene has also been reported via the dehydration of an epoxide. researchgate.net Furthermore, a process involving dimethylaluminum cyclopentadiene and tert-butyl chloride in chlorobenzene (B131634) has been described for the synthesis of tertiary-butyl cyclopentadiene. prepchem.com
Lithiation Protocols for the Formation of this compound
Once tert-butylcyclopentadiene is obtained, the next critical step is its deprotonation to form the desired this compound. This is typically achieved using a strong organolithium base.
Deprotonation Strategies with Organolithium Bases
The most common method for the lithiation of tert-butylcyclopentadiene is deprotonation with an organolithium reagent. nih.gov Organolithium compounds are potent bases capable of abstracting the acidic proton from the cyclopentadienyl ring. mt.com n-Butyllithium (n-BuLi) is a frequently used reagent for this purpose due to its commercial availability and appropriate basicity. google.commt.com The reaction involves the treatment of tert-butylcyclopentadiene with n-BuLi, typically in an inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, to yield this compound and butane (B89635) as a byproduct.
The reactivity of organolithium reagents can be enhanced by the addition of certain additives. Tetramethylethylenediamine (TMEDA) is a common additive that can break down the oligomeric aggregates of n-BuLi, increasing its basicity and nucleophilicity. researchgate.netuniurb.it This enhancement is due to the coordination of TMEDA to the lithium cation. researchgate.net
| Organolithium Base | Additive | Purpose of Additive |
| n-Butyllithium (n-BuLi) | None | Standard deprotonation |
| n-Butyllithium (n-BuLi) | Tetramethylethylenediamine (TMEDA) | Breaks up n-BuLi aggregates, enhancing reactivity researchgate.netuniurb.it |
| tert-Butyllithium (B1211817) (t-BuLi) | None | A stronger, more reactive base than n-BuLi nih.govmt.com |
Considerations for Reaction Conditions and Yield Optimization
The success of the lithiation reaction is highly dependent on the reaction conditions. These reactions are typically carried out under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to prevent side reactions and decomposition of the organolithium reagent. nih.govyoutube.com The choice of solvent is also crucial, as it can influence the aggregation state and reactivity of the organolithium base. mt.comnih.gov Ethereal solvents like THF and diethyl ether are commonly used. uniurb.it
Optimizing the yield of this compound involves careful control over several factors. The stoichiometry of the reactants is critical; often, a slight excess of the organolithium base is used to ensure complete deprotonation. nih.gov The reaction temperature is another key parameter. While the initial addition of the organolithium reagent is usually performed at low temperatures (e.g., -78 °C), the reaction may be allowed to warm to room temperature to ensure completion. researchgate.net Monitoring the reaction progress, for instance by observing color changes or through spectroscopic methods, can help in determining the optimal reaction time. nih.gov The purity of the reagents and the dryness of the solvent and glassware are paramount to prevent quenching of the highly reactive organolithium species. youtube.com
Reactivity and Mechanistic Pathways of Lithium Tert Butylcyclopentadienide
Anionic Reactivity of the Cyclopentadienide (B1229720) Moiety
The reactivity of lithium tert-butylcyclopentadienide is largely dictated by the nucleophilic and basic nature of the tert-butylcyclopentadienide anion. The distribution of the negative charge across the five-membered ring makes it a potent nucleophile, capable of reacting with a wide array of electrophilic species.
Electrophilic Quenching Reactions
The tert-butylcyclopentadienide anion readily reacts with various electrophiles. A common class of electrophilic quenching reactions involves alkyl halides. In these reactions, the cyclopentadienide anion acts as a nucleophile, displacing the halide and forming a new carbon-carbon bond. The general mechanism for this reaction with an alkyl halide (R-X) can be depicted as a nucleophilic substitution.
The reactivity of the alkyl halide generally follows the trend I > Br > Cl. researchgate.net While these reactions are fundamental, the formation of isomeric products is possible due to the delocalized nature of the cyclopentadienide anion. The substitution pattern on the resulting substituted cyclopentadiene (B3395910) can be influenced by steric factors and reaction conditions.
Ligand Transfer Reactions to Main Group Elements
A significant application of this compound is in the synthesis of main group element compounds containing the tert-butylcyclopentadienyl ligand. This is achieved through ligand transfer reactions, where the tert-butylcyclopentadienide anion is transferred from lithium to the main group element, typically by reacting with a halide of that element.
These salt metathesis reactions are driven by the formation of a stable lithium halide salt. The stoichiometry of the reaction can be controlled to produce compounds with varying numbers of tert-butylcyclopentadienyl ligands attached to the main group element.
| Main Group Halide | Product Type | General Reaction |
| Boron Trichloride (BCl₃) | (tert-Butylcyclopentadienyl)boron Dichloride | Li(t-BuCp) + BCl₃ → (t-BuCp)BCl₂ + LiCl |
| Silicon Tetrachloride (SiCl₄) | Bis(tert-butylcyclopentadienyl)silicon Dichloride | 2 Li(t-BuCp) + SiCl₄ → (t-BuCp)₂SiCl₂ + 2 LiCl |
| Tin Tetrachloride (SnCl₄) | (tert-Butylcyclopentadienyl)tin Trichloride | Li(t-BuCp) + SnCl₄ → (t-BuCp)SnCl₃ + LiCl |
The synthesis of organotin compounds, such as dibutyltin (B87310) dichloride and tributyltin chloride, can be achieved by reacting tin tetrachloride with the appropriate amount of an organolithium or Grignard reagent. google.com Similarly, organosilicon compounds can be prepared through the reaction of silicon tetrachloride with organolithium reagents. tudublin.ie The reaction of germanium tetrachloride with lithium aluminohydrides to produce germane (B1219785) (GeH₄) further illustrates the utility of such ligand transfer reactions. capes.gov.br
Reactivity with Unsaturated Organic Substrates
The nucleophilic character of the tert-butylcyclopentadienide anion also enables it to react with unsaturated organic substrates, particularly those with electron-withdrawing groups that activate the carbon-carbon double or triple bond.
One important class of reactions is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds. nih.gov In this reaction, the cyclopentadienide anion adds to the β-carbon of the unsaturated system. nih.gov The initial product is an enolate, which is subsequently protonated during workup to yield the final addition product.
The reaction of organolithium reagents with aldehydes and ketones is another fundamental transformation. nih.gov The nucleophilic carbon of the organolithium compound adds to the electrophilic carbonyl carbon, forming a new carbon-carbon bond and, after hydrolysis, an alcohol. nih.gov The bulky tert-butyl group on the cyclopentadienide ring can influence the stereochemical outcome of these addition reactions.
Role of the Lithium Counterion in Reaction Mechanisms
The lithium counterion, far from being a simple spectator, plays a critical role in the reactivity of this compound. Its interactions with the cyclopentadienide anion and the solvent molecules profoundly affect the aggregation state of the reagent and, consequently, its mechanistic pathways.
Aggregation States and Their Influence on Reactivity
In solution, organolithium compounds are known to exist as aggregates, such as dimers, tetramers, or higher-order structures. researchgate.netdoubtnut.com The degree of aggregation is influenced by the nature of the organic moiety, the solvent, and the presence of other coordinating species. For instance, phenyllithium (B1222949) is predominantly tetrameric in diethyl ether and dimeric in tetrahydrofuran (B95107) (THF). doubtnut.com It is generally understood that lower aggregation states, such as monomers and dimers, are more reactive than higher aggregates. google.com
The addition of coordinating agents, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can break down these aggregates, leading to an increase in reaction rates. rsc.org However, the relationship between solvation, aggregation, and reactivity can be complex, and a stronger ligand does not always translate to a higher reaction rate. rsc.org
Solvent Effects on Anion-Cation Interactions
The solvent plays a crucial role in mediating the interaction between the lithium cation and the tert-butylcyclopentadienide anion. Coordinating solvents, such as tetrahydrofuran (THF) and other ethers, can solvate the lithium cation, weakening the Li⁺-Cp⁻ interaction and promoting the formation of solvent-separated ion pairs or lower aggregation states.
Coordination Chemistry of Tert Butylcyclopentadienyl Ligands
Complexation with Transition Metals
The sterically encumbered nature of tert-butylcyclopentadienyl ligands allows for the formation of a diverse range of transition metal complexes, often with unique properties compared to their less bulky analogues. wikipedia.org
Half-sandwich complexes, often referred to as "piano-stool" complexes, are a common structural motif in organometallic chemistry. The bulky tert-butylcyclopentadienyl ligand is effective in stabilizing such complexes with various transition metals.
For instance, a series of alkyl-substituted Cp′Re(CO)3 complexes, where Cp' includes 1,3-di-tert-butylcyclopentadienyl, have been synthesized in high yields (86-98%) by reacting Re2(CO)10 with the corresponding Cp′H ligands. researchgate.net These tricarbonyl rhenium complexes serve as precursors for trioxo-rhenium compounds, which are active catalysts. researchgate.net Similarly, half-sandwich cycloruthenated complexes of the type [Ru(p-cymene)LCl], where L is a substituted oxazoline (B21484) ligand, have been synthesized and characterized. nih.gov
The synthesis of heterodimetallic half-sandwich complexes based on a ditopic ligand featuring 2-pyridylimine chelating motifs has also been reported. nih.gov These complexes incorporate organometallic half-sandwich moieties like [Ru(cym)Cl2]2. nih.gov
| Metal | Precursor | Ligand | Complex | Yield (%) | Reference |
| Rhenium | Re2(CO)10 | 1,3-di-tert-butylcyclopentadienyl | (1,3-di-tert-butylcyclopentadienyl)Re(CO)3 | 18 | researchgate.net |
| Ruthenium | [Ru(cym)Cl2]2 | 2-phenyl-2-oxazoline | [Ru(p-cymene)(2-phenyl-2-oxazoline)Cl] | - | nih.gov |
The initial discovery of ferrocene (B1249389) spurred the development of sandwich and multidecker sandwich complexes. thieme.de The use of bulky tert-butylcyclopentadienyl ligands has enabled the synthesis of novel sandwich structures.
For example, the synthesis of bis(η5-1,3-di-tert-butylcyclopentadienyl)(μ-η6:η6-hexaphosphorin)diniobium, a triple-decker sandwich complex with a P6 middle ring, has been reported. acs.org Research has also explored the synthesis of multidecker organoeuropium sandwich complexes using substituted cyclooctatetraene (B1213319) ligands in liquid ammonia. researchgate.net Furthermore, a novel synthetic pathway to lanthanide triple-decker complexes has been developed, involving the insertion of a lanthanide half-sandwich unit into an existing sandwich complex. nih.gov
A notable example of a multidecker complex is the metal vapor synthesis of (η6-mesitylene)2(μ-η5-tert-butyl-cyclopentadienyl)cobalt(II). acs.org
Organometallic compounds of the heavier group 6 elements, molybdenum and tungsten, are well-known, with higher oxidation states being more common. wikipedia.org The bulky tert-butylcyclopentadienyl ligand has been employed to create a range of molybdenum and tungsten complexes.
Molybdenum complexes of 3,6-di-tert-butylcatechol have been prepared from the reaction between [Mo(CO)6] and 3,6-di-tert-butyl-1,2-benzoquinone, leading to the formation of oligomeric products. nih.gov The synthesis of mono- and di-tert-butylcyclopentadienyl-carbonyl complexes of molybdenum has also been described. acs.org
Regarding tungsten, routes to new alkylidene complexes containing tert-butylimido ligands have been developed, starting from WCl6. mit.edu The synthesis of cyclopentadienyltungsten tricarbonyl dimer, Cp2W2(CO)6, is achieved by treating tungsten hexacarbonyl with sodium cyclopentadienide (B1229720) followed by oxidation. wikipedia.org Additionally, the reaction of but-2-yne complexes of tungsten(II) containing pyridine-2-thionate has been investigated. rsc.org Inspired by the tungstoenzyme acetylene (B1199291) hydratase, the reactivity of tungsten-acetylene complexes has been studied, revealing that the tungsten center is the preferred target for nucleophiles over the coordinated acetylene. nih.gov
| Metal | Starting Material | Ligand | Resulting Complex Type | Reference |
| Molybdenum | [Mo(CO)6] | 3,6-di-tert-butyl-1,2-benzoquinone | Catecholato complex | nih.gov |
| Molybdenum | - | di-tert-butylcyclopentadienyl | Carbonyl complex | acs.org |
| Tungsten | WCl6 | tert-butylimido | Alkylidene complex | mit.edu |
| Tungsten | Tungsten hexacarbonyl | Sodium cyclopentadienide | Carbonyl dimer | wikipedia.org |
The use of bulky tri(tert-butyl)cyclopentadienyl ligands has led to the synthesis of novel iron complexes. For instance, the paramagnetic Fe(II) dimeric complex [Cp'FeI]2 (Cp' = η5-((1,2,4-tBu)3C5H2)) has been used as a precursor to a series of mononuclear Fe(II) and Fe(III) species. nih.govmanchester.ac.uk These bulky ligands can stabilize high-spin complexes and highly unsaturated derivatives, such as (C5H2tBu3)2Fe2N2. wikipedia.org A bis-cyclopentadienyl ligand has been shown to stabilize a di-iron trihydride complex, which serves as a synthon for accessing heterobimetallic trinuclear complexes. nih.gov
In the realm of cobalt chemistry, cobalt-based electrolytes are of interest for dye-sensitized solar cells. dyenamo.se The synthesis of various cobalt complexes, including those with cyclopentadienyl (B1206354) ligands, has been explored for applications in anticancer research and catalysis. nih.govyoutube.com
| Metal | Precursor | Ligand | Complex | Note | Reference |
| Iron | [Cp'FeI]2 | - | [Cp'Fe(η6-Tol)][Cp'FeI2] | Cp' = η5-((1,2,4-tBu)3C5H2) | nih.govmanchester.ac.uk |
| Iron | - | 1,3-bis(2,4-di-tert-butylcyclopentadienyldimethylsilyl)benzene | LFe2(μ-H)3Li(THF) | L = doubly deprotonated ligand | nih.gov |
The coordination chemistry of tert-butylcyclopentadienyl ligands extends beyond the metals discussed above. For example, cyclopentadienyl-based tricarbonyl rhenium complexes (Cp'Re(CO)3) are valuable precursors for trioxo-rhenium catalysts. researchgate.net The synthesis of these complexes with various alkyl-substituted Cp' ligands, including those with tert-butyl groups, has been optimized. researchgate.net Novel tricarbonyl rhenium complexes with hydrophilic phosphine (B1218219) ligands have also been synthesized and characterized. nih.gov
In ruthenium chemistry, mixed-ligand triruthenium hydrido complexes composed of [Cp‡Ru] (Cp‡ = 1,2,4-tri-tert-butylcyclopentadienyl) and [(p-cymene)Ru] fragments have been synthesized. acs.orgacs.org These complexes exhibit interesting structural and electronic properties. acs.org Ruthenium(II) complexes of 1,12-diazaperylene (B1252277) have also been prepared and their interactions with DNA have been studied. nih.gov
| Metal | Ligand | Complex Type | Application/Feature | Reference |
| Rhenium | 1,3-di-tert-butylcyclopentadienyl | Tricarbonyl complex | Precursor for catalysts | researchgate.net |
| Ruthenium | 1,2,4-tri-tert-butylcyclopentadienyl | Triruthenium hydrido complex | Mixed-ligand cluster | acs.orgacs.org |
Complexation with Main Group Elements
The sterically demanding 1,2,4-tri(tert-butyl)cyclopentadienyl ligand (Cp''') has proven effective in stabilizing complexes of main group elements such as aluminum, gallium, indium, germanium, and tin. rsc.orgresearchgate.netrsc.org
The σ-bonded gallium compounds [η1-Cp'''Ga(μ-X)X]2 (where X = Cl or I) and the indium compound [η1-Cp'''In(μ-Br)nBu]2 exist as dimers with halogen bridges. rsc.orgresearchgate.net Reduction of the gallium chloride dimer can lead to the formation of both η1- and η5-coordinated gallium species. rsc.orgresearchgate.net The Cp''' ligand also stabilizes low-valent group 14 elements, forming π-bonded ionic compounds like [η5-Cp'''E(II)]+[E(II)Cl3]− (where E = Ge or Sn), which feature half-sandwich cations. rsc.orgresearchgate.netrsc.org
| Element | Ligand | Complex Type | Structural Feature | Reference |
| Gallium | 1,2,4-tri(tert-butyl)cyclopentadienyl | σ-bonded dimer | Halogen bridges | rsc.orgresearchgate.net |
| Indium | 1,2,4-tri(tert-butyl)cyclopentadienyl | σ-bonded dimer | Halogen bridges | rsc.orgresearchgate.net |
| Germanium | 1,2,4-tri(tert-butyl)cyclopentadienyl | π-bonded ionic | Half-sandwich cation | rsc.orgresearchgate.netrsc.org |
| Tin | 1,2,4-tri(tert-butyl)cyclopentadienyl | π-bonded ionic | Half-sandwich cation | rsc.orgresearchgate.netrsc.org |
Synthesis of Group 13 Organometallics (e.g., Indium, Gallium)
The application of tert-butylcyclopentadienyl ligands in Group 13 chemistry has led to the successful synthesis of novel organometallic species of indium and gallium.
For indium, the reaction of lithium tert-butylcyclopentadienide with indium(I) chloride (InCl) in diethyl ether serves as a direct route to synthesize (tert-butyl)cyclopentadienylindium(I), In(C₅H₄CMe₃). wikipedia.org This reaction proceeds at room temperature and, after stirring for an extended period in the dark, yields a colorless, crystalline product that can be isolated in high yields of approximately 90%. wikipedia.org The resulting compound is notable for its structure, which consists of infinite zigzag chains of [In(C₅H₄CMe₃)] units in the solid state. wikipedia.org In the gas phase, mass spectrometry suggests the presence of a monomeric species. wikipedia.org
In the realm of gallium chemistry, the highly sterically hindered 1,2,4-tri-tert-butylcyclopentadienyl ligand (Cp''') has been employed to create unique gallium structures. The reaction of the lithium salt of this ligand with gallium halides like GaCl₃ or GaI₃ results in σ-bonded, dimeric compounds of the formula [η¹-Cp'''Ga(μ-X)X]₂ (where X = Cl, I). researchgate.netrsc.org These dimers can be subsequently reduced. For instance, the reduction of the chloride-bridged dimer with four equivalents of potassium graphite (B72142) (KC₈) yields η⁵-Cp'''Ga, a half-sandwich complex where the gallium atom is π-bonded to the bulky cyclopentadienyl ring. researchgate.netrsc.org
Table 1: Synthesis of Group 13 Organometallics with tert-Butylcyclopentadienyl Ligands
| Metal | Precursor 1 | Precursor 2 | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Indium | This compound | Indium(I) chloride (InCl) | (tert-butyl)cyclopentadienylindium(I) | Forms infinite zigzag chains in the solid state; monomeric in the gas phase. | wikipedia.org |
| Gallium | Lithium 1,2,4-tri-tert-butylcyclopentadienide | Gallium(III) chloride (GaCl₃) | [η¹-Cp'''Ga(μ-Cl)Cl]₂ | A σ-bonded, halogen-bridged dimer. | researchgate.netrsc.org |
| Gallium | [η¹-Cp'''Ga(μ-Cl)Cl]₂ | Potassium graphite (KC₈) | η⁵-Cp'''Ga | A π-bonded, half-sandwich complex. | researchgate.netrsc.org |
Compounds with Group 14 Elements (e.g., Tin, Germanium)
The bulky nature of the 1,2,4-tri-tert-butylcyclopentadienyl (Cp''') ligand has been particularly effective in stabilizing low-valent Group 14 elements. This has been demonstrated in the synthesis of half-sandwich complexes of both tin and germanium. researchgate.net
These compounds are prepared as π-bonded ionic species with the general formula [η⁵-Cp'''Eᴵᴵ]⁺[EᴵᴵCl₃]⁻, where E is either Ge or Sn. researchgate.netrsc.org In these structures, the bulky Cp''' ligand coordinates to the divalent metal cation (Ge²⁺ or Sn²⁺) in an η⁵-fashion, forming a stable half-sandwich cation. researchgate.netrsc.org The metal center in the cation achieves an electron-octet configuration by interacting with the five π electrons of the cyclopentadienyl ring. rsc.org This stabilization of a low-valent cation is a direct consequence of the steric and electronic properties of the tri-tert-butylcyclopentadienyl ligand.
Table 2: Synthesis of Group 14 Compounds with the 1,2,4-tri-tert-butylcyclopentadienyl (Cp''') Ligand
| Element (E) | Product | Description | Reference |
|---|---|---|---|
| Germanium (Ge) | [η⁵-Cp'''Geᴵᴵ]⁺[GeᴵᴵCl₃]⁻ | An ionic compound featuring a half-sandwich cation with a divalent germanium center stabilized by the bulky Cp''' ligand. | researchgate.netrsc.org |
| Tin (Sn) | [η⁵-Cp'''Snᴵᴵ]⁺[SnᴵᴵCl₃]⁻ | An ionic compound with a half-sandwich cation containing a divalent tin center, demonstrating stabilization by the bulky Cp''' ligand. | researchgate.netrsc.org |
Complexation with Lanthanide and Actinide Elements
In f-block chemistry, the steric demands of cyclopentadienyl ligands are critical in dictating the coordination environment and reactivity of lanthanide and actinide complexes. Bulky ligands like tert-butylcyclopentadienyl derivatives are essential for creating soluble, stable, and reactive metallocenes.
Synthesis of f-Block Metallocene Derivatives
The synthesis of f-block metallocene derivatives typically involves salt metathesis reactions between a metal halide (such as LnCl₃ or AnCl₄) and an alkali metal salt of a cyclopentadienyl ligand, such as this compound. The use of bulky cyclopentadienyl ligands, including those with tert-butyl or pentamethyl substituents, is crucial for enhancing the stability and solubility of the resulting complexes. wikipedia.org These ligands effectively shield the large f-block metal ions, allowing for the isolation of specific coordination geometries and preventing unwanted side reactions. wikipedia.org
For example, the introduction of the pentamethylcyclopentadienyl (C₅Me₅⁻) ligand was a breakthrough that allowed for the synthesis of metallocenes with all metals in the lanthanide series. wikipedia.org This success highlighted the importance of ligand size in f-block organometallic chemistry. Similarly, silyl-substituted cyclopentadienyl ligands, such as [C₅H₃(SiMe₃)₂]⁻, have been instrumental in synthesizing and stabilizing novel actinide complexes, including those in the formal +2 oxidation state. wikipedia.org The general principle is that the larger the f-block element, the more accommodating it is to additional ligands, a factor that is heavily influenced by the steric bulk of the primary cyclopentadienyl ligands. wikipedia.org
Influence of Bulky Cyclopentadienyl Ligands on Redox Chemistry
The size of cyclopentadienyl ligands has a profound influence on the redox chemistry of lanthanide and actinide complexes. The steric crowding imposed by bulky substituents can stabilize unusual and highly reactive low-valent oxidation states, such as Ln²⁺ and An²⁺. wikipedia.orgacs.org
A key concept in this area is "sterically induced reduction" (SIR). wikipedia.org In highly crowded complexes, such as those bearing three bulky cyclopentadienyl ligands like (C₅Me₅)₃Sm, the steric hindrance prevents one of the ligands from binding at an optimal distance to the metal center. This strain makes the complex less stable, facilitating the departure of one ligand and the reduction of the metal center, resulting in a highly reducing species. wikipedia.org
Furthermore, the specific nature of the cyclopentadienyl ligand can determine the outcome of a reaction. For instance, studies have shown that in reactions involving the reduction of dinitrogen (N₂), some ligands like pentamethylcyclopentadienyl (C₅Me₅⁻) are effective at promoting the reduction by La²⁺ ions. acs.org In contrast, other bulky ligands, such as [C₅H₃(SiMe₃)₂]⁻, are better suited for simply isolating and stabilizing the Ln²⁺ complexes without further reaction. acs.org This demonstrates that the electronic ground state and the reactivity of f-block ions can be precisely tuned by the choice of the bulky cyclopentadienyl ligand environment. acs.org
Influence of the Tert Butyl Substituent on Chemical Behavior
Steric Effects on Reaction Selectivity and Pathway
The bulky nature of the tert-butyl group imposes significant steric hindrance around the cyclopentadienyl (B1206354) ligand and, consequently, the metal center to which it coordinates. This steric crowding plays a crucial role in dictating the selectivity and pathways of chemical reactions.
Research has shown that sterically demanding cyclopentadienyl ligands can provide kinetic stabilization to metal complexes. For instance, in cerium compounds, the use of di-tert-butylcyclopentadienyl ligands slows down decomposition processes like ligand redistribution compared to less bulky ligands osti.gov. This steric bulk can prevent the close approach of reacting molecules, thereby influencing which reaction pathway is favored.
In the context of polymerization, the steric hindrance of ligands is a critical factor in determining regioselectivity nih.govrsc.org. For example, in alkyllithium-initiated butadiene polymerization, the addition of Lewis bases with significant steric bulk can shift the selectivity from 1,4-addition to 1,2-addition. This is because the bulky ligand can sterically interfere with the approach of the monomer in a way that favors one mode of insertion over another nih.govrsc.org.
Furthermore, the steric encumbrance of the tert-butylcyclopentadienyl ligand can lead to different product outcomes in reactions with small molecules. A comparative study on uranium bipyridyl metallocenes showed that complexes with the more sterically demanding 1,2,4-tri-tert-butylcyclopentadienyl ligand react differently than those with less bulky silyl-substituted cyclopentadienyl ligands acs.org. For example, the reaction with Ph₂CS leads to a disulfido species with the tert-butylated ligand, while C–C coupling products are formed with less sterically hindered derivatives acs.org. This demonstrates that subtle changes in the steric profile of the ligand can fundamentally alter the course of a reaction.
Impact on Electronic Properties and Orbital Interactions within Complexes
The tert-butyl group, while primarily considered for its steric bulk, also exerts electronic effects that modify the properties of the cyclopentadienyl ligand and the resulting metal complexes. These electronic influences can alter the electron density at the metal center and affect the energies of the frontier molecular orbitals.
The tert-butyl group is generally considered to be electron-donating through an inductive effect. This donation of electron density to the cyclopentadienyl ring can, in turn, increase the electron density on the metal center to which it is bonded. This increased electron density can influence the metal's redox properties and its reactivity.
Computational studies, such as those using density functional theory (DFT), have shown that substituents on the cyclopentadienyl ring affect the electronic structure of the ligand and its interaction with metal orbitals osti.govmdpi.com. The addition of electron-donating groups like methyl (and by extension, tert-butyl) to a cyclopentadienyl ring can increase the complexation energy, leading to stronger electrostatic interactions with the metal center mdpi.com. However, it can also decrease the ionization potential of the complex, making it easier to oxidize mdpi.com.
In a study on tetrathiafulvalene-tetraazapyrene triads, the introduction of tert-butyl groups was found to raise the energy of the LUMO (Lowest Unoccupied Molecular Orbital), likely due to a hyperconjugation effect nih.gov. This demonstrates that the electronic influence of the tert-butyl group can be significant in tuning the optoelectronic properties of molecules. The combination of steric and electronic effects ultimately dictates the stability and reactivity of the organometallic complexes formed with the tert-butylcyclopentadienyl ligand acs.orgillinois.edursc.org.
Stabilization of Unusual Oxidation States or Coordination Geometries
One of the most significant consequences of using bulky cyclopentadienyl ligands like tert-butylcyclopentadienide is their ability to stabilize metal centers in unusual and otherwise inaccessible oxidation states or coordination geometries. The steric bulk of the ligand can protect a low-valent metal center from intermolecular reactions that would lead to its decomposition.
For instance, tris(tert-butylcyclopentadienyl) complexes of rare-earth metals have been shown to stabilize the nontraditional +2 oxidation state for elements like cerium, gadolinium, lanthanum, and yttrium acs.org. The large size of the ligands prevents the aggregation of the [Cp'₂Ln]⁻ fragments, which is a common decomposition pathway for such species. Similarly, bulky cyclopentadienyl ligands have been instrumental in the synthesis and characterization of the first crystallographically verifiable complex of Scandium(II) researchgate.net.
These bulky ligands can also enforce unusual coordination geometries. Because they cannot approach the metal center as closely as smaller ligands, they can lead to the formation of high-spin complexes wikipedia.org. For example, the complex (C₅H₂tBu₃)₂Fe₂I₂ is a high-spin species due to the large separation between the iron centers enforced by the bulky ligands wikipedia.org. Furthermore, these ligands can stabilize highly unsaturated species, such as the dinitrogen complex (tBu₃C₅H₂)₂Fe₂N₂ wikipedia.org.
The table below summarizes examples of complexes where the tert-butylcyclopentadienyl ligand stabilizes unusual oxidation states.
| Metal Center | Unusual Oxidation State | Complex Type | Reference |
| Cerium (Ce) | +2 | [K(18-crown-6)][(μ-Cpᵗ)₂CeCpᵗ]ₙ | acs.org |
| Gadolinium (Gd) | +2 | [K(18-crown-6)(THF)₂][Cpᵗ₃Gd] | acs.org |
| Lanthanum (La) | +2 | - | acs.org |
| Yttrium (Y) | +2 | - | acs.org |
| Scandium (Sc) | +2 | [{Sc(P₃C₂tBu₂)₂}₂] | researchgate.net |
Modulation of Anion Association Behavior in Organolithium Species
In organolithium compounds, the nature of the organic anion and the solvent environment significantly influences the degree of association between the lithium cation and the carbanion. The introduction of a bulky tert-butyl group on the cyclopentadienyl anion can modulate this association behavior.
While specific studies on the anion association of pure Lithium tert-butylcyclopentadienide are not extensively detailed in the provided context, general principles of organolithium chemistry suggest that the steric bulk of the tert-butyl group would influence the aggregation state of the compound in solution. Organolithium compounds are known to form aggregates (dimers, tetramers, etc.) in non-polar solvents. The size and shape of the organic anion can affect the stability and structure of these aggregates.
The bulky tert-butyl group would likely disfavor the formation of higher-order aggregates compared to the less sterically hindered cyclopentadienide (B1229720) anion. This is because the steric repulsion between the bulky groups on adjacent anions in an aggregate would be energetically unfavorable.
Furthermore, the interaction with Lewis bases, which is crucial in controlling the reactivity of organolithium reagents, would also be affected. The steric hindrance around the lithium center, shielded by the tert-butylcyclopentadienyl anion, could influence the coordination of Lewis base molecules. This, in turn, would affect the reactivity and selectivity of the organolithium species in reactions such as polymerization initiation nih.govrsc.org. The interplay between the steric demands of the anion and the coordinating Lewis base is a key factor in determining the structure of the active species and the outcome of the reaction nih.gov.
Applications in Advanced Chemical Synthesis and Polymer Science
Precursor in the Synthesis of Pentalene (B1231599) Derivatives
Pentalenes are bicyclic hydrocarbons with a non-benzenoid aromatic system that have attracted significant interest due to their unique electronic properties. However, their synthesis can be challenging. Lithium tert-butylcyclopentadienide serves as a convenient and effective starting material for creating substituted pentalene derivatives.
A notable example is the synthesis of 1,3,5-tris(tert-butyl)pentalene. In this process, this compound is reacted with an iminium salt, leading to the formation of the highly stable, deep blue pentalene derivative. rsc.orgresearchgate.net The stability of this product is enhanced by the bulky tert-butyl groups. rsc.org This synthetic route provides a milder, solution-phase alternative to harsher methods like pyrolysis for accessing these intriguing compounds. rsc.org
| Reactant | Product | Key Feature |
| This compound | 1,3,5-tris(tert-butyl)pentalene | Solution-phase synthesis of a stable pentalene derivative. rsc.org |
Role as a Ligand Precursor for Catalytically Active Metal Complexes
The tert-butylcyclopentadienyl anion, generated from its lithium salt, is a highly effective ligand in organometallic chemistry. Its incorporation into metal complexes allows for the precise tuning of the metal center's catalytic activity.
The tert-butylcyclopentadienyl (CptBu) ligand provides a unique steric and electronic environment that can significantly influence the outcome of catalytic reactions. When coordinated to a transition metal, the bulky tert-butyl group creates a sterically hindered environment around the metal center. This can enhance selectivity in catalytic transformations by controlling the approach of substrates.
Furthermore, main group metal compounds, acting as supporting ligands, can create unusual electronic and steric environments for transition metals, leading to remarkable catalytic activity and unique molecular transformations not easily achieved with standard organic ligands like phosphines. rsc.org The combination of a redox-active transition metal with a non-innocent ligand—a ligand that can actively participate in redox processes—can result in complexes with interesting catalytic properties. mdpi.comnih.gov The CptBu ligand contributes to this by stabilizing the metal center and modulating its reactivity.
| Ligand Feature | Catalytic Implication |
| Steric Bulk | Enhances substrate selectivity; stabilizes low-coordination metal centers. |
| Electron-Donating Nature | Modulates the electronic properties and reactivity of the metal catalyst. |
| Cyclopentadienyl (B1206354) Ring | Provides strong η⁵-coordination, leading to stable yet reactive organometallic complexes. |
Metal complexes derived from tert-butylcyclopentadienide are promising candidates for electrocatalysis. The effectiveness of an electrocatalyst often depends on the ability of the metal complex to stabilize multiple oxidation states during a catalytic cycle. The electronic properties of the tert-butylcyclopentadienyl ligand can help stabilize the required oxidation states of the metal center.
Redox non-innocent ligands are particularly relevant in this context, as they can store and release electrons, facilitating multi-electron transformations at the metal center. mdpi.comnih.gov While specific research on electrocatalysis using tert-butylcyclopentadienide-derived complexes is specialized, the fundamental principles of ligand design suggest its utility in developing catalysts for reactions such as CO₂ reduction or hydrogen evolution.
Utilization in Anionic Polymerization
Anionic polymerization is a powerful technique for producing polymers with well-defined molecular weights and narrow polydispersity, often referred to as "living" polymerization. umn.edu The design of the initiator is critical for controlling the polymerization process.
While simple alkyllithium compounds like sec-butyllithium (B1581126) are common initiators, there is growing interest in designing more sophisticated initiators for greater control. google.com this compound can be used to synthesize specialized organometallic initiators. By incorporating the bulky tert-butylcyclopentadienyl ligand, it is possible to create an initiating species with significant steric hindrance. researchgate.net
This steric bulk can moderate the reactivity of the initiator and the propagating chain end. In living anionic polymerization, this can lead to a more controlled addition of monomers, ensuring that initiation is rapid and uniform relative to propagation, which is a key condition for achieving low polydispersity. umn.edu For example, the tert-butyllithium (B1211817) initiated polymerization of 2-vinylnaphthalene (B1218179) in the presence of tetrahydrofuran (B95107) proceeds with minimal deactivation, allowing for the synthesis of polymers with very narrow molecular weight distributions. researchgate.net
The structure of the initiator and the nature of the counter-ion (in this case, lithium complexed with a ligand) have a profound impact on the microstructure of the resulting polymer, particularly in the polymerization of dienes like butadiene or isoprene. The coordination environment around the propagating anionic chain end dictates the stereochemistry of monomer insertion.
The addition of polar modifiers or the use of complex initiators can alter the polymer microstructure. nih.gov For instance, in the anionic polymerization of butadiene, the initiator system influences the ratio of 1,4- to 1,2-microstructure. researchgate.net A bulky ligand like tert-butylcyclopentadienyl at the lithium center would create a specific coordination sphere for the incoming monomer. This steric influence can favor one mode of addition over another, thereby controlling the final properties of the polymer, such as its glass transition temperature and elasticity.
| Initiator/Ligand Feature | Potential Impact on Polymer Microstructure (e.g., Polybutadiene) | Resulting Polymer Property |
| Bulky Ligand (e.g., CptBu) | Alters the coordination of the diene monomer at the active center. | Changes the ratio of 1,4- vs. 1,2- or 3,4-units. |
| Modified Lithium Cation | Influences the aggregation state and reactivity of the propagating chain end. | Affects polymerization rate and polymer properties (e.g., Tg, elasticity). |
Living Anionic Polymerization Strategies
Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. A key feature of this method is the absence of chain transfer and termination reactions. The success of a living anionic polymerization is highly dependent on the choice of initiator, which must be reactive enough to initiate the polymerization of the target monomer but not so reactive that it causes side reactions.
Common initiators for the living anionic polymerization of vinyl monomers, such as styrene (B11656) and dienes, are organolithium compounds, particularly alkyllithiums like n-butyllithium (n-BuLi) and sec-butyllithium (sec-BuLi). unacademy.commit.edu The selection of an appropriate initiator is guided by the principle that the basicity (and nucleophilicity) of the initiator should be comparable to or greater than that of the propagating carbanion. semanticscholar.org For instance, the conjugate acid of the propagating polystyryl anion has a pKa of approximately 43–44, necessitating a very strong base for initiation. semanticscholar.org Alkyllithiums, derived from alkanes with pKa values around 50, meet this requirement effectively. uwindsor.ca
Role of this compound
Based on available scientific literature, This compound is not a documented initiator for living anionic polymerization strategies. A thorough review of research findings reveals no data on its use for the polymerization of common monomers like styrenes, dienes, or acrylates under living anionic conditions. Consequently, there are no established research findings or data tables detailing its performance in terms of polymer molecular weight (Mn), polydispersity index (PDI), or reaction kinetics for this application.
The unsuitability of this compound as an initiator for typical anionic polymerizations can be understood from its chemical properties. The conjugate acid of the anion is tert-butylcyclopentadiene. The pKa of the parent cyclopentadiene (B3395910) is approximately 18. The tert-butyl group has a minor electronic effect, and thus the basicity of the tert-butylcyclopentadienide anion is significantly lower than that of alkyllithium initiators. This lower basicity makes it an insufficiently powerful nucleophile to efficiently initiate the polymerization of less electrophilic monomers like styrene. semanticscholar.org
While an organolithium compound, the primary application of this compound in polymer science is as a ligand precursor for the synthesis of metallocene catalysts. americanelements.com These catalysts are used in coordination polymerization, a distinct mechanism from anionic polymerization, to produce polymers like polyethylene (B3416737) and polypropylene.
Due to the lack of documented use and supporting data, a detailed discussion of this compound within the context of living anionic polymerization strategies cannot be provided.
Computational and Theoretical Investigations of Lithium Tert Butylcyclopentadienide Systems
Electronic Structure Analysis of the Anion
The reactivity and coordination chemistry of lithium tert-butylcyclopentadienide are fundamentally governed by the electronic structure of the tert-butylcyclopentadienide anion (tBuCp⁻). Computational methods, particularly those based on molecular orbital (MO) theory, are employed to analyze the distribution of electrons and orbital energies within this anion.
At the core of this analysis are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the tBuCp⁻ anion, the HOMO is of particular interest as it is responsible for the ligand's nucleophilic character and its ability to donate electron density to the lithium cation or other metal centers. Computational studies reveal that the HOMO is a π-type orbital distributed across the five-membered cyclopentadienyl (B1206354) ring. The energy of the HOMO is a key descriptor of the anion's donating ability; a higher HOMO energy generally corresponds to a stronger nucleophile and electron donor. mdpi.com
The tert-butyl substituent, while not directly part of the π-system, influences the electronic structure through inductive and hyperconjugation effects. It acts as an electron-donating group, which slightly raises the energy of the HOMO compared to the unsubstituted cyclopentadienide (B1229720) anion. This electronic perturbation can subtly tune the reactivity of the ligand.
Table 1: Illustrative Frontier Molecular Orbital Analysis for tert-Butylcyclopentadienide Anion This table presents typical data obtained from a molecular orbital analysis, illustrating the energy levels and primary atomic contributions to the frontier orbitals of the tBuCp⁻ anion.
| Orbital | Energy (eV) | Primary Atomic Contribution | Character |
| LUMO+1 | > 2.0 | Ring C, t-Bu C-H | σ |
| LUMO | ~1.5 | Ring C-H | π |
| HOMO | ~-2.5 | Ring C (p-orbitals) | π |
| HOMO-1 | ~-2.8 | Ring C (p-orbitals) | π |
| HOMO-2 | ~-4.0 | Ring C, t-Bu C-C | σ |
Note: The energy values are illustrative and can vary depending on the level of theory and basis set used in the calculation.
This analysis confirms that the primary reactivity of the anion involves the π-electrons of the cyclopentadienyl ring. The electronic structure is distinct from that of other anions where a central atom's orbitals might dominate the HOMO, as seen in some complex inorganic nanoclusters. nih.gov
DFT Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating the mechanisms of chemical reactions involving organometallic reagents. For this compound, DFT calculations can map out the entire energy landscape of a reaction, from reactants to products, identifying all intermediates and transition states along the way. nih.gov
A typical DFT study of a reaction involving Li(tBuCp) would proceed as follows:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.
Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine their relative energies. This allows for the calculation of reaction enthalpies and activation energies.
Transition State Search: Specialized algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, products, and intermediates should have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 2: Illustrative DFT Energy Profile for a Hypothetical Reaction Step This table shows a simplified energy profile for the reaction of Li(tBuCp) with an electrophile (E⁺), as would be determined by DFT calculations.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Li(tBuCp) + E⁺ | 0.0 |
| Transition State | [tBuCp---E---Li]‡ | +15.2 |
| Products | tBuCp-E + Li⁺ | -25.0 |
Note: Values are hypothetical and for illustrative purposes.
Such mechanistic investigations are invaluable for understanding how factors like the steric bulk of the tert-butyl group influence reaction pathways and for designing more efficient synthetic protocols. nih.gov
Modeling Ligand-Metal Interactions in Derived Complexes
Once this compound is used to synthesize a new complex, computational methods are employed to understand the nature of the bond between the tBuCp ligand and the metal center. Techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) provide deep insights into these interactions. mdpi.comresearchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex calculated molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. For a complex containing the tBuCp ligand, NBO analysis can quantify the donor-acceptor interactions between the filled π-orbitals of the ring (the Lewis base) and the empty orbitals of the metal center (the Lewis acid). The strength of this interaction is given by the second-order perturbation energy, E(2).
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density (ρ) to characterize chemical bonding. By locating the bond critical points (BCPs) between the lithium or other metal atom and the carbon atoms of the Cp ring, one can determine the nature of the interaction. Key parameters at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), distinguish between covalent (shared-electron) and ionic (closed-shell) interactions. For the Li-tBuCp interaction, QTAIM would be expected to show features characteristic of a highly polar, predominantly ionic bond.
Table 3: Illustrative NBO and QTAIM Data for a M-tBuCp Interaction This table provides examples of the kind of data generated from NBO and QTAIM analyses to describe the bonding in a hypothetical metal-tBuCp complex.
| Analysis Method | Parameter | Value | Interpretation |
| NBO | E(2) for π(Cp) → LP*(M) | 25 kcal/mol | Significant electron donation from ligand to metal. |
| NBO Charge on Metal | +0.85 e | Highly positive charge, indicating ionic character. | |
| NBO Charge on Ligand | -0.85 e | Ligand carries a significant negative charge. | |
| QTAIM | Electron Density at BCP (ρ) | 0.04 a.u. | Low value, typical of closed-shell (ionic) interactions. |
| Laplacian of ρ at BCP (∇²ρ) | +0.15 a.u. | Positive value, confirms ionic character. |
Note: Values are illustrative and depend on the specific metal and complex geometry.
These modeling techniques are crucial for correlating the electronic structure of the ligand-metal bond with the observed physical properties and reactivity of the complex. nih.govumn.edu
Prediction of Reactivity and Selectivity based on Steric and Electronic Factors
A major goal of computational chemistry in organometallic chemistry is to predict how changes in a ligand's structure will affect the reactivity and selectivity of its metal complexes. The tert-butylcyclopentadienyl ligand is an excellent case study for this, as it combines the electronic properties of the Cp ring with the significant steric bulk of the tert-butyl group.
Steric Factors: The steric hindrance imposed by the tert-butyl group is a dominant factor in the chemistry of its complexes. This steric bulk can be quantified computationally using various methods. One common approach is the calculation of the "percent buried volume" (%V_Bur), which measures the percentage of the space around the metal center that is occupied by the ligand. mdpi.com A higher %V_Bur for the tBuCp ligand compared to the unsubstituted Cp ligand would predict:
Lower coordination numbers for the metal center.
Kinetic stabilization of reactive species by preventing decomposition pathways. osti.gov
Specific selectivities in catalysis, for example, by creating a chiral pocket or by controlling the approach of a substrate to the metal's active site.
Electronic Factors: As discussed previously, the electron-donating nature of the tert-butyl group enhances the electron-donating ability of the Cp ring. Computational models can correlate this electronic effect with reactivity. For instance, in a catalytic cycle, a more electron-donating ligand can make a metal center more electron-rich, which can in turn increase its reactivity in oxidative addition steps or influence the stability of intermediates. illinois.edu
By combining steric and electronic descriptors obtained from calculations, a comprehensive model of reactivity can be built. nsf.govmdpi.com This allows for the in silico screening of different substituted cyclopentadienyl ligands to identify candidates with the optimal balance of properties for a specific application, such as olefin polymerization or fine chemical synthesis, thereby guiding experimental efforts.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Approaches to Highly Substituted Cyclopentadienyl (B1206354) Ligands
The development of new synthetic methodologies for creating highly substituted cyclopentadienyl (Cp) ligands is a cornerstone for advancing organometallic chemistry. Traditional methods often rely on the derivatization of existing cyclopentadienes, but researchers are exploring more direct and efficient routes.
A promising future direction involves transition-metal-catalyzed C-H activation and annulation reactions. acs.org For instance, Cp*Rh(III)-catalyzed formal C(sp3)−H activation/spiroannulation of alkylidene Meldrum's acids with alkynes has been shown to be an effective method for producing spirocyclopentadienes. acs.org These products can be readily converted into cyclopentadiene (B3395910) precursors for various substituted Cp ligands. acs.org This strategy offers a straightforward pathway to cyclopentadienes with diverse substitution patterns from simple starting materials. acs.org
Another area of intense research is the synthesis of Cp ligands with specific electronic properties, such as those bearing strongly electron-withdrawing groups. The synthesis of pentafluorophenyl-substituted cyclopentadienes has been achieved through the reaction of sodium cyclopentadienide (B1229720) with hexafluorobenzene. acs.org These fluorinated ligands can stabilize metal centers and influence the electrochemical properties of the resulting complexes. acs.org Similarly, the development of perfluorinated Cp* analogues like [C₅(CF₃)₅]⁻ has led to the isolation of unusually stable coinage metal complexes, demonstrating the power of electronic tuning to overcome stability issues common in organometallic compounds. nih.govrsc.org
Furthermore, the construction of chiral cyclopentadienyl ligands is crucial for asymmetric catalysis. thieme-connect.de The development of sterically and electronically tunable polysubstituted chiral Cp ligands, often synthesized via multi-step sequences involving key steps like the Pauson-Khand reaction, is an active field. thieme-connect.de These efforts are expanding the toolbox of chiral ligands available for enantioselective transformations. thieme-connect.de
Exploration of New Reactivity Modes and Transformative Pathways
The unique steric and electronic profile imparted by the tert-butylcyclopentadienyl ligand enables novel reactivity at the metal center. Future research will likely focus on harnessing these features to explore unprecedented transformative pathways.
Minor variations in the cyclopentadienyl ligand framework can dramatically alter the reactivity of metal complexes. For example, in uranium bipyridyl metallocenes, the nature of the Cp ligand dictates the outcome of reactions, leading to either C-H bond activation or C-C bond coupling. acs.org Investigating the subtle interplay between ligand structure and reactivity in f-block elements remains a fertile ground for discovery.
The concept of cooperative reactivity in bimetallic systems is another exciting frontier. The combination of an electron-rich metal center, such as [Pt(PtBu₃)₂], with a Lewis acidic zinc complex can lead to unique bimetallic structures and frustrated Lewis pair (FLP)-type reactivity. nih.gov These systems can activate small molecules like dihydrogen under mild conditions, opening pathways for new catalytic cycles. nih.gov The exploration of tert-butylcyclopentadienyl-containing complexes in such bimetallic partnerships could unlock novel reaction modes.
The stabilization of low-valent main group elements is also a significant area of research. Sterically demanding cyclopentadienyl ligands, such as 1,2,4-tri-tert-butylcyclopentadienyl, have been shown to stabilize p-block elements like gallium, germanium, and tin in unusual oxidation states and coordination environments. researchgate.netrsc.org These complexes, such as the η⁵-coordinated half-sandwich compounds [η⁵-Cp'''E(II)]⁺ (E = Ge, Sn), represent fundamental advances in main group chemistry and may serve as building blocks for new materials or catalysts. researchgate.netrsc.org The fundamental modes of metal-centered reactions, including oxidative addition, reductive elimination, and transmetalation, provide a framework for understanding and designing these new transformations. youtube.com
Expansion of Catalytic Applications with tert-Butylcyclopentadienyl Metal Complexes
Metal complexes bearing tert-butylcyclopentadienyl ligands are effective catalysts for a range of organic transformations. Future research aims to expand their applications by designing more active and selective catalysts and exploring new reaction types.
One key area is asymmetric catalysis. Chiral cyclopentadienyl rhodium complexes have proven to be highly efficient for enantioselective C–H functionalization reactions, including annulations, additions, and amidations. thieme-connect.de The development of new generations of chiral Cp ligands is expected to further broaden the scope and efficiency of these important transformations.
Complexes supported by related bulky ligands have also shown significant promise. For instance, bimetallic ruthenium complexes supported on a p-tert-butylcalix guidechem.comarene framework demonstrate high efficiency in the transfer hydrogenation of ketones and aldehydes, while related palladium complexes are effective in challenging Suzuki coupling reactions to form sterically hindered biaryls. rsc.org This highlights the potential of incorporating tert-butyl groups into larger ligand scaffolds to create highly active catalysts.
The synergy between transition metals and main group elements in catalysis is another emerging theme. nih.govresearchgate.netrsc.org Main group metal and metalloid compounds acting as supporting ligands can create unique electronic and steric environments at the transition metal center, leading to remarkable catalytic activity and selectivity. nih.govresearchgate.net Exploring tert-butylcyclopentadienyl metal complexes that also feature direct bonds to main group elements could lead to catalysts with unprecedented reactivity, potentially driven by metal-ligand cooperation. nih.govresearchgate.net
Advanced Materials Design Incorporating tert-Butylcyclopentadienide Derivatives
The distinct properties of the tert-butylcyclopentadienyl ligand make it an attractive component for the design of advanced materials with tailored electronic, optical, or magnetic properties.
An important direction is the synthesis of highly stable organometallic complexes for materials applications. The use of substituted Cp ligands, including those with bulky tert-butyl groups or electron-withdrawing fluoroalkyl groups, has been shown to enhance the stability of coinage metal (Cu, Ag, Au) complexes. nih.govrsc.org These stable complexes could serve as precursors for thin-film deposition or as components in molecular electronic devices.
Furthermore, the principles of self-assembly can be applied to create ordered supramolecular structures. Research into the self-assembly of organic molecules, such as thiophenes on gold surfaces, provides a blueprint for how cyclopentadienide derivatives could be used. nih.gov By tuning the substituents on the cyclopentadienyl ring, it may be possible to control the packing and morphology of thin films, leading to materials with anisotropic conductivity or specific optical responses. The tert-butyl group, with its defined size and shape, could play a crucial role in directing the formation of these ordered assemblies. Future work could focus on synthesizing tert-butylcyclopentadienide derivatives functionalized for surface anchoring and studying their self-assembly into monolayers and multilayer structures.
Multiscale Modeling and Predictive Theoretical Chemistry for Organolithium Systems
Computational and theoretical chemistry are becoming indispensable tools for understanding and predicting the behavior of complex chemical systems, including organolithium reagents like Lithium tert-butylcyclopentadienide.
Multiscale modeling, which bridges length scales from the atomic to the macroscopic, offers a powerful paradigm for studying these systems. nih.govdierk-raabe.com This approach can connect the fundamental quantum mechanical interactions to observable material properties and device performance. nih.govyoutube.com For organolithium systems, this means linking the electronic structure and aggregation state of this compound in solution to its reactivity in synthesis or its role in battery systems. nih.govyoutube.com
At the most fundamental level, ab initio methods like Density Functional Theory (DFT) can elucidate the electronic structure, bonding, and energetics of tert-butylcyclopentadienyl metal complexes. rsc.orgdierk-raabe.com These calculations can predict reaction pathways, rationalize observed reactivity, and guide the design of new ligands and catalysts. For example, DFT studies have been used to confirm the coordination modes of substituted Cp ligands in coinage metal complexes, connecting the calculated electronic structure to experimentally observed geometries. rsc.org
Moving up in scale, molecular dynamics and kinetic Monte Carlo simulations can model the behavior of these molecules over longer timescales, providing insights into processes like self-assembly, thin-film growth, and ion transport in electrolytes. nih.govdierk-raabe.com By integrating these different computational techniques, researchers can build predictive models that accelerate the discovery and design of new catalysts and materials based on tert-butylcyclopentadienide derivatives. youtube.com This integrated computational-experimental approach will be crucial for tackling the complexity of organolithium systems and unlocking their full potential.
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a synthetic route for lithium tert-butylcyclopentadienide?
- Methodological Answer : The synthesis typically involves reacting tert-butylcyclopentadiene with a lithium base (e.g., Li metal or LiH) under inert conditions. Key factors include:
- Solvent Selection : Use anhydrous tetrahydrofuran (THF) or diethyl ether to avoid proton exchange reactions.
- Temperature Control : Maintain temperatures below 0°C to prevent decomposition .
- Characterization : Confirm product purity via -NMR (sharp singlet for cyclopentadienide protons at ~5.2 ppm) and elemental analysis for lithium content.
- Safety : Handle in a glovebox due to pyrophoric properties (UN 3396, Hazard Class 4.3) .
Q. How can spectroscopic contradictions in characterizing this compound be resolved?
- Methodological Answer : Contradictions in NMR or IR data often arise from solvent coordination or moisture contamination. To address this:
- Variable-Temperature NMR : Probe dynamic behavior (e.g., fluxionality) by analyzing peak splitting at low temperatures.
- Cross-Validation : Use X-ray crystallography to confirm solid-state structure and compare with solution-phase data.
- Moisture Control : Ensure strict inert-atmosphere techniques during sample preparation .
Q. What are the best practices for handling and storing this compound?
- Methodological Answer :
- Storage : Keep under argon or nitrogen at -20°C in flame-sealed ampoules to prevent oxidation.
- Handling : Use Schlenk-line techniques or gloveboxes; avoid contact with protic solvents (risk of violent decomposition).
- Safety Protocols : Equip labs with fire-resistant materials and Class D extinguishers (reacts exothermically with water) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound in organometallic catalysis be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ -NMR to track lithium coordination changes.
- Computational Modeling : Pair density functional theory (DFT) with experimental data to identify transition states (e.g., Li–C bond activation pathways).
- Isotopic Labeling : Use -labeled substrates to trace regioselectivity in cycloaddition reactions.
Q. What strategies address discrepancies between theoretical and experimental results in this compound’s electronic structure?
- Methodological Answer :
- X-ray Absorption Spectroscopy (XAS) : Probe lithium’s local environment to validate computational charge distribution models.
- Magnetic Susceptibility Measurements : Compare with predicted spin states from CASSCF calculations.
- Solvent Effects : Re-run DFT simulations with explicit solvent molecules to account for coordination shifts.
Q. How can thermal stability challenges in high-temperature applications of lithium tert-butylcyclopententadienide be mitigated?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (melting point: 273–277°C ).
- Stabilizers : Test additives like crown ethers to enhance thermal resilience via Li complexation.
- In-Situ FTIR : Monitor structural integrity during heating to detect intermediate degradation products.
Q. What interdisciplinary approaches enhance this compound’s utility in energy storage systems?
- Methodological Answer :
- Electrochemical Profiling : Use cyclic voltammetry to assess redox activity in lithium-ion battery anodes.
- Hybrid Materials : Incorporate into metal-organic frameworks (MOFs) for improved ion transport; characterize via BET surface area analysis.
- Collaborative Frameworks : Partner with computational chemists to design derivatives with tailored HOMO-LUMO gaps for photovoltaic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
